molecular formula C13H13ClN4S B4903941 [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide

[6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide

Cat. No.: B4903941
M. Wt: 292.79 g/mol
InChI Key: OUAWCRPKOLEIDL-UHFFFAOYSA-N
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Description

[6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide: is a complex organic compound characterized by its unique structure, which includes a chloro group, a methylsulfanyl group, and a cyanamide group attached to a beta-carboline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine derivatives with aldehydes or ketones.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the methylsulfanyl group: This step may involve nucleophilic substitution reactions using methylthiol or related reagents.

    Attachment of the cyanamide group: Cyanation can be carried out using cyanogen bromide or similar cyanating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chloro group or the beta-carboline core, resulting in dechlorination or hydrogenation products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methylsulfanyl positions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted beta-carboline derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

  • Potential applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness:

  • The combination of a beta-carboline core with chloro, methylsulfanyl, and cyanamide groups makes [6-chloro-1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide unique in its chemical properties and potential applications.

Properties

IUPAC Name

(6-chloro-1-methylsulfanyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4S/c1-19-13(17-7-15)12-9(4-5-16-13)10-6-8(14)2-3-11(10)18-12/h2-3,6,16-18H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWCRPKOLEIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(C2=C(CCN1)C3=C(N2)C=CC(=C3)Cl)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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